molecular formula C13H15N3O2 B4235759 4-(cyclohexylamino)-3-nitrobenzonitrile CAS No. 28096-55-1

4-(cyclohexylamino)-3-nitrobenzonitrile

Cat. No. B4235759
CAS RN: 28096-55-1
M. Wt: 245.28 g/mol
InChI Key: XYKGVGODXVADPL-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

A solution of 1 g (5.48 mmol) 4-chloro-3-nitrobenzonitrile, Compound 126, and 1.14 g (11.51 mmol) of cyclohexylamine were heated overnight in 5 mL anhydrous DMF. After cooling to room temperature, the solution was added dropwise into 100 mL H2O stirring vigorously. The solids were collected by filtration and dried under vacuum yielding 1.34 g (100%) bright yellow solids which were used as such without analysis in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 126
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH:13]1([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.O>CN(C=O)C>[CH:13]1([NH:19][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Compound 126
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.